Cytotoxic linear peptide IsCT precursor
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILGKILKGIKKLF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features
IsCT belongs to the "IsCT-type" short-chain antimicrobial peptides (AMPs), a group of 67+ peptides derived from scorpion venom precursors . Key structural analogs and homologs include:
Antimicrobial Activity and Selectivity
IsCT and its analogs demonstrate varying antimicrobial potency and therapeutic indices (TI = HC50/MIC), reflecting their selectivity for microbial vs. mammalian cells:
| Peptide | MIC (µM) E. coli | MIC (µM) S. aureus | Hemolysis (% lysis at 90 µM) | Therapeutic Index (TI) |
|---|---|---|---|---|
| IsCT | 12.5 | 6.25 | 86% | 4.83 |
| E7K-IsCT | 8.3 | 3.1 | 48% | 15.34 |
| I9K-IsCT | 14.3 | 6.25 | 0.4% | 41.60 |
| E7K,I9K-IsCT | 4.2 | 2.1 | 0.14% | 166.11 |
| Stigmurin | 25.0 | 12.5 | <5% | >50 |
Key Findings :
- Charge and Cytotoxicity : Increasing positive charge (e.g., E7K,I9K-IsCT) enhances antimicrobial activity while reducing hemolysis. Substituting isoleucine with lysine (I9K) disrupts the hydrophobic face, minimizing mammalian membrane disruption .
- Structural Stability : [L6,K11]-IsCT retains activity after exposure to 121°C, pH 2–11, and artificial gastric fluid, making it suitable for therapeutic formulations .
- Mechanistic Differences : Unlike IsCT’s α-helical membrane disruption, Stigmurin adopts a β-hairpin structure and inhibits bacterial enzyme activity .
Preparation Methods
Gene Cloning and cDNA Library Construction
- Source Material : Venom glands of Opisthacanthus madagascariensis scorpions are harvested, typically 1-2 days after venom extraction to maximize toxin-producing cell activity.
- RNA Extraction : Total RNA is extracted using TRIzol reagent or equivalent, followed by purification of polyadenylated mRNA using a Poly(A) isolation system.
- cDNA Synthesis : Using reverse transcriptase, a cDNA library is constructed from the mRNA, often employing commercial kits such as Superscript plasmid system.
- Cloning and Sequencing : cDNA clones are inserted into plasmid vectors (e.g., pSPORT1) and transformed into Escherichia coli cells. Random clones are sequenced to identify peptide precursor sequences.
Solid-Phase Peptide Synthesis (SPPS)
- The mature IsCT peptide and its precursor are chemically synthesized using solid-phase peptide synthesis, a widely used method for linear peptides.
- The peptide chain is assembled stepwise on a resin, with amino acids added sequentially from the C-terminus to the N-terminus.
- The C-terminal amidation is introduced during synthesis to mimic the natural post-translational modification essential for biological activity.
- After synthesis, the peptide is cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
Post-Synthetic Processing and Folding
- The IsCT precursor undergoes enzymatic cleavage and modifications in vivo, but in vitro, the synthetic precursor can be folded or treated to mimic natural conformations.
- Circular dichroism (CD) spectroscopy is employed to verify the secondary structure, typically showing an alpha-helical conformation in membrane-mimicking solvents like trifluoroethanol (TFE).
- Amidation at the C-terminus is critical and is chemically introduced during synthesis to replicate natural peptide activity.
Research Highlights
- The synthetic IsCT peptide precursor matches the natural peptide in mass spectrometry and biological activity, confirming the accuracy of the preparation method.
- Amidation at the C-terminus enhances antimicrobial and cytotoxic efficacy, underscoring the importance of this modification during synthesis.
- Structural studies indicate that the alpha-helical conformation is stabilized in hydrophobic environments, relevant for membrane interactions.
The preparation of the cytotoxic linear peptide IsCT precursor involves a combination of molecular biology techniques for gene cloning and advanced chemical synthesis methods. Solid-phase peptide synthesis with C-terminal amidation is the cornerstone for producing the peptide with high purity and biological relevance. Complementary structural analyses such as circular dichroism validate the peptide’s conformation, essential for its cytotoxic function. These methods, supported by diverse research findings, provide a robust framework for producing and studying IsCT and related scorpion venom peptides.
Q & A
Q. How to design a study comparing IsCT precursor analogs for enhanced therapeutic efficacy?
- Methodological Answer : Use a tiered approach:
In silico screening : Predict analogs with improved charge/hydrophobicity ratios.
In vitro validation : Test top candidates in cytotoxicity and hemolysis assays.
In vivo prioritization : Select leads based on stability in serum and tissue distribution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
